molecular formula C24H28N2O6 B1341369 Fmoc-D-Dbu(Boc)-OH CAS No. 1310680-44-4

Fmoc-D-Dbu(Boc)-OH

Cat. No. B1341369
M. Wt: 440.5 g/mol
InChI Key: KUNBFIUWYNXGCJ-HNNXBMFYSA-N
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Description

Fmoc-D-Dbu(Boc)-OH is a protected amino acid used in peptide synthesis . It is also known as (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid . It is a white powder with a molecular formula of C24H28N2O6 and a molecular weight of 440.5 .


Synthesis Analysis

Fmoc-D-Dbu(Boc)-OH is produced in GMP-grade workshops . The synthesis involves various methods such as chemical resolution, chromatographic resolution, crystallization resolution, enzymatic resolution, extraction resolution, and membrane resolution of amino acids . It is also involved in the protonation and deprotonation of amino acids, protection and deprotection of amino acids, and proteolytic synthesis of amino acids .


Molecular Structure Analysis

Fmoc-D-Dbu(Boc)-OH has a complex molecular structure with a total of 62 bonds, including 34 non-H bonds, 15 multiple bonds, 10 rotatable bonds, 3 double bonds, and 12 aromatic bonds . It also contains 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 aliphatic carboxylic acid, and 2 aliphatic (thio-) carbamates .


Physical And Chemical Properties Analysis

Fmoc-D-Dbu(Boc)-OH has a molecular weight of 440.5 g/mol . It has a XLogP3-AA value of 3.3, indicating its lipophilicity . It has 3 hydrogen bond donors and 6 hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Structure Characterization

Fmoc-D-Dbu(Boc)-OH has been utilized in the synthesis and structure characterization of polypeptides. A study describes using lysine and glycine as raw materials to prepare Fmoc-L-Lys(Boc)-OH. This compound was then used to synthesize a dipeptide, which could provide insights for amino protection reactions and polypeptide synthesis (Zhao Yi-nan & Melanie Key, 2013).

Merrifield Peptide Synthesis

The compound has been studied in the context of Merrifield peptide synthesis. Research using Fmoc as the N-α-protecting group revealed its influence on peptide secondary structure, particularly in supporting a β-sheet conformation (B. Larsen et al., 1993).

Conformationally Constrained Amino Acid Synthesis

In another application, Fmoc-D-Dbu(Boc)-OH was used in the synthesis of a conformationally constrained amino acid with basic properties. This compound demonstrated potential for biological activity applications (V. Santagada et al., 2001).

Hydrogelation and Self-Assembly

The compound has been investigated for its self-assembly and hydrogelation properties. Fmoc-tripeptides containing this compound showed remarkable differences in self-assembled structures, suggesting its role in controlling hydrogel properties (G. Cheng et al., 2010).

Manufacturing of Hydrophobic Peptides

Fmoc-D-Dbu(Boc)-OH plays a role in the manufacturing of hydrophobic peptides, which are commonly used in cancer vaccinations. Its application in solid-phase synthesis demonstrates its significance in peptide industry (Firuz Shakoori & Archana Gangakhedkar, 2014).

properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-13-15(12-21(27)28)26-23(30)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNBFIUWYNXGCJ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501113013
Record name (3S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501113013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Dbu(Boc)-OH

CAS RN

1310680-44-4
Record name (3S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310680-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501113013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
U Seibold, B Wängler, C Wängler - ChemMedChem, 2017 - Wiley Online Library
Zirconium‐89 is a positron‐emitting radionuclide of high interest for medical imaging applications with positron emission tomography (PET). For the introduction of this radiometal into …
H Huang - 2000 - search.proquest.com
Selective inhibition of the isoforms of nitric oxide synthase (NOS) could be therapeutically useful in the treatment of certain disease states arising from the overproduction of nitric oxide (…
Number of citations: 0 search.proquest.com

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